REACTION_SMILES
|
[CH2:12]([SiH:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[CH3:18].[Cl:1][c:2]1[c:3]([C:8]([CH3:9])([CH3:10])[OH:11])[n:4][nH:5][c:6]1[CH3:7].[Cl:26][CH2:27][Cl:28].[F:19][C:20]([F:21])([F:22])[C:23]([OH:24])=[O:25]>>[Cl:1][c:2]1[c:3]([CH:8]([CH3:9])[CH3:10])[n:4][nH:5][c:6]1[CH3:7]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[SiH](CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1[nH]nc(C(C)(C)O)c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1[nH]nc(C(C)C)c1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |